molecular formula C12H16ClNO2 B12116023 Benzoic acid, 5-chloro-2-(pentylamino)- CAS No. 937682-01-4

Benzoic acid, 5-chloro-2-(pentylamino)-

Cat. No.: B12116023
CAS No.: 937682-01-4
M. Wt: 241.71 g/mol
InChI Key: IRRKBRYBDCGCCJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-(pentylamino)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5th position and a pentylamino group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(pentylamino)- typically involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with pentyl halide (e.g., pentyl bromide) under basic conditions to form the pentylamino derivative.

    Chlorination: Finally, the compound is chlorinated at the 5th position using chlorine gas or other chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-chloro-2-(pentylamino)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 5-chloro-2-(pentylamino)- can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, benzoic acid, 5-chloro-2-(pentylamino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicine, derivatives of benzoic acid, 5-chloro-2-(pentylamino)- are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-(pentylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pentylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 5-chloro-2-(methylamino)-
  • Benzoic acid, 5-chloro-2-(ethylamino)-
  • Benzoic acid, 5-chloro-2-(propylamino)-

Uniqueness

Benzoic acid, 5-chloro-2-(pentylamino)- is unique due to the length of its alkyl chain (pentyl group), which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This makes it particularly interesting for applications requiring specific hydrophobic or steric properties.

Properties

CAS No.

937682-01-4

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

5-chloro-2-(pentylamino)benzoic acid

InChI

InChI=1S/C12H16ClNO2/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12(15)16/h5-6,8,14H,2-4,7H2,1H3,(H,15,16)

InChI Key

IRRKBRYBDCGCCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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